molecular formula C18H30O B8505271 6,10,14-Trimethylpentadeca-6,9,13-trien-2-one CAS No. 64667-25-0

6,10,14-Trimethylpentadeca-6,9,13-trien-2-one

Cat. No.: B8505271
CAS No.: 64667-25-0
M. Wt: 262.4 g/mol
InChI Key: IJYQFAFGUXQIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,10,14-Trimethylpentadeca-6,9,13-trien-2-one is a useful research compound. Its molecular formula is C18H30O and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

64667-25-0

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

6,10,14-trimethylpentadeca-6,9,13-trien-2-one

InChI

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11-12H,6-8,10,13-14H2,1-5H3

InChI Key

IJYQFAFGUXQIGC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC=C(C)CCCC(=O)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, a mixture of 500 g of 4-isopropenyl-3,7,11-trimethyl-1,6,10-dodecatrien-3-ol (purity 89.61%) and 500 g of N-methylpyrrolidone was heated at 190° C. for 4 hours. The reaction mixture was cooled, poured into a container of water and the resulting aqueous solution was extracted with ether. The ethereal layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulphate. The ethereal extract was distilled under reduced pressure to remove the ether and low-boiling fractions, and the residue was distilled in vacuo to obtain 6,10,14-trimethyl-6,9,13-pentadecatrien-2-one (yield 73%) as a distillate at bp. 121-123° C. / 0.17 mm Hg.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.